molecular formula C11H6F17NO2S B8795210 N-Allylheptadecafluorooctanesulphonamide CAS No. 423-86-9

N-Allylheptadecafluorooctanesulphonamide

Cat. No. B8795210
CAS No.: 423-86-9
M. Wt: 539.21 g/mol
InChI Key: QDPPBTYBIPLUFD-UHFFFAOYSA-N
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Patent
US05348769

Procedure details

Allyl amine (45.0 milliliters, 3.0 molar equivalent) and isopropyl ether (200.0 milliliters) were charged into a 3-neck 500-milliliter round bottom flask equipped with a Claisen joint adapter, dropping funnel and overhead mechanical stirrer at room temperature under a nitrogen blanket. The Claisen joint adapter was attached to a Thermowatch® thermometer adapter and water cooled condenser (to the nitrogen inlet). The mixture was warmed to 25° C. with stirring. Perfluoro-1-octanesulfonyl fluoride (100.0 grams, 1.0 molar equivalent, Aldrich Chemical Co.) was added by the dropping funnel over 1.5 hours. The reaction mixture was maintained at about 25° C. by immersing the reaction flask in a room temperature water bath. After the addition was completed, the reaction mixture was heated for 2 hours at 30° C., followed by 2 hours at 40° C. Upon cooling to 30° C. using a water bath, 120 milliliters of a 9% aqueous hydrochloric acid solution was added over 15 minutes while maintaining the temperature at 25° C. After separation of the layers in a separatory funnel, the organic layer was washed with an aqueous 4.5% hydrochloric acid 4.0% ferrous sulfate solution. The organic phase was isolated and evaporated in vacuo, further dried under vacuum (0.1 millimeters Hg) in a water bath at 70° C. for 0.5 hours to give a red pasty solid. The crude reaction product was subjected to high vacuum distillation to give a slightly yellow solid (boiling point 98° C.) (0.1 millimeters Hg)(85.62 grams, 80% purified yield).
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
80%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH:2]=[CH2:3].C(OC(C)C)(C)C.[F:12][C:13]([F:40])([S:36](F)(=[O:38])=[O:37])[C:14]([F:35])([F:34])[C:15]([F:33])([F:32])[C:16]([F:31])([F:30])[C:17]([F:29])([F:28])[C:18]([F:27])([F:26])[C:19]([F:25])([F:24])[C:20]([F:23])([F:22])[F:21].Cl>O>[CH2:1]([NH:4][S:36]([C:13]([F:12])([F:40])[C:14]([F:34])([F:35])[C:15]([F:32])([F:33])[C:16]([F:30])([F:31])[C:17]([F:28])([F:29])[C:18]([F:27])([F:26])[C:19]([F:25])([F:24])[C:20]([F:23])([F:22])[F:21])(=[O:38])=[O:37])[CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
45 mL
Type
reactant
Smiles
C(C=C)N
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(C)OC(C)C
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
FC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(S(=O)(=O)F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a Claisen joint adapter
CUSTOM
Type
CUSTOM
Details
at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was maintained at about 25° C.
CUSTOM
Type
CUSTOM
Details
in a room temperature
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated for 2 hours at 30° C.
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling to 30° C.
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 25° C
CUSTOM
Type
CUSTOM
Details
After separation of the layers in a separatory funnel
WASH
Type
WASH
Details
the organic layer was washed with an aqueous 4.5% hydrochloric acid 4.0% ferrous sulfate solution
CUSTOM
Type
CUSTOM
Details
The organic phase was isolated
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
further dried under vacuum (0.1 millimeters Hg) in a water bath at 70° C. for 0.5 hours
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
to give a red pasty solid
CUSTOM
Type
CUSTOM
Details
The crude reaction product
DISTILLATION
Type
DISTILLATION
Details
was subjected to high vacuum distillation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C=C)NS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 85.62 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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